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molecular formula C8H5FN2O3 B1399759 3-Fluoro-5-methoxy-4-nitrobenzonitrile CAS No. 1137869-92-1

3-Fluoro-5-methoxy-4-nitrobenzonitrile

Cat. No. B1399759
M. Wt: 196.13 g/mol
InChI Key: RMIUUPBNJHYNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026234B2

Procedure details

A suspension of 3-fluoro-5-methoxy-4-nitrobenzonitrile (940 mg, 4.8 mmol) in a mixture of concentrated H2SO4 and water (2 mL/2 mL) was heated at 100° C. overnight. The reaction mixture was then cooled down, solid filtered and dried to give the product as brown solid (770 mg, 75%).
Quantity
940 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:13][CH3:14])[C:9]=1[N+:10]([O-:12])=[O:11])[C:5]#N.[OH:15]S(O)(=O)=O.[OH2:20]>>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:13][CH3:14])[C:9]=1[N+:10]([O-:12])=[O:11])[C:5]([OH:15])=[O:20]

Inputs

Step One
Name
Quantity
940 mg
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1[N+](=O)[O-])OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled down
FILTRATION
Type
FILTRATION
Details
solid filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=C(C1[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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